1-methyl-5-(2H-tetrazol-5-yl)benzimidazole
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Overview
Description
1-methyl-5-(2H-tetrazol-5-yl)benzimidazole is a heterocyclic compound that combines the structural features of benzimidazole and tetrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(2H-tetrazol-5-yl)benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of Tetrazole Group: The tetrazole group can be introduced via a cyclization reaction involving an appropriate nitrile and sodium azide under acidic conditions.
Methylation: The final step involves the methylation of the benzimidazole ring at the nitrogen atom using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(2H-tetrazol-5-yl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated sites.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
1-methyl-5-(2H-tetrazol-5-yl)benzimidazole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: It is explored for use in the development of new materials with unique electronic and optical properties.
Biology: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: It is used in the synthesis of advanced polymers and as a precursor for other valuable chemical entities.
Mechanism of Action
The mechanism of action of 1-methyl-5-(2H-tetrazol-5-yl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The benzimidazole core can interact with nucleic acids or proteins, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure lacking the tetrazole ring.
Tetrazole: A simpler structure lacking the benzimidazole ring.
1-methylbenzimidazole: Lacks the tetrazole ring.
5-(2H-tetrazol-5-yl)benzimidazole: Lacks the methyl group.
Uniqueness
1-methyl-5-(2H-tetrazol-5-yl)benzimidazole is unique due to the combination of the benzimidazole and tetrazole rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-5-(2H-tetrazol-5-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c1-15-5-10-7-4-6(2-3-8(7)15)9-11-13-14-12-9/h2-5H,1H3,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUNQZZKKWBFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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